Sphinx31

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

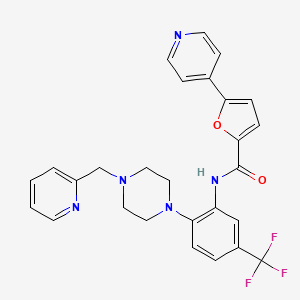

SPHINX31 es un potente e inhibidor selectivo de la proteína quinasa rica en serina/arginina 1 (SRPK1). Este compuesto ha mostrado un potencial significativo en varios campos de investigación científica, particularmente en el estudio de las enfermedades oculares neovasculares y el cáncer .

Aplicaciones Científicas De Investigación

SPHINX31 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

SPHINX31 ejerce sus efectos inhibiendo selectivamente la proteína quinasa rica en serina/arginina 1. Esta inhibición evita la fosforilación del factor de splicing rico en serina/arginina 1, lo que lleva a un splicing alterado de ARNm y cambios posteriores en la expresión génica. El compuesto también disminuye la expresión del factor de crecimiento endotelial vascular proangiogénico A 165 a isoforma, que desempeña un papel crucial en la neovascularización .

Análisis Bioquímico

Biochemical Properties

Sphinx31 plays a significant role in biochemical reactions by inhibiting the phosphorylation of serine/arginine-rich splicing factor 1 (SRSF1), an SRPK1 substrate . This interaction affects the expression of various genes, including the pro-angiogenic VEGF-A165a isoform .

Cellular Effects

This compound influences cell function by altering cell signaling pathways and gene expression. Specifically, it decreases the mRNA expression of the pro-angiogenic VEGF-A165a isoform . This change can affect cellular metabolism and other cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphorylation of SRSF1, thereby affecting the expression of various genes .

Metabolic Pathways

This compound is involved in the metabolic pathway of SRPK1, a protein kinase involved in mRNA splicing

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

SPHINX31 se sintetiza a través de un proceso químico de varios pasos. La síntesis implica la formación de una estructura central seguida de la introducción de grupos funcionales específicos. La ruta sintética exacta y las condiciones de reacción son propietarias y la información detallada no está disponible públicamente. se sabe que el compuesto se sintetiza en un entorno de laboratorio controlado para garantizar una alta pureza y eficacia .

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala. El compuesto se purifica luego utilizando técnicas como la cristalización y la cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

SPHINX31 principalmente se somete a reacciones de inhibición de la fosforilación. Inhibe la fosforilación del factor de splicing rico en serina/arginina 1 (SRSF1), que es un sustrato de SRPK1 .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen dimetilsulfóxido (DMSO) y etanol. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar una actividad óptima .

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran this compound son proteínas fosforiladas y niveles de expresión de ARNm alterados. Específicamente, this compound disminuye la expresión de ARNm del factor de crecimiento endotelial vascular proangiogénico A 165 a isoforma .

Comparación Con Compuestos Similares

SPHINX31 es único debido a su alta selectividad y potencia como inhibidor de la proteína quinasa rica en serina/arginina 1. Los compuestos similares incluyen:

This compound destaca por su inhibición específica de la proteína quinasa rica en serina/arginina 1 y sus posibles aplicaciones terapéuticas en enfermedades oculares neovasculares y cáncer .

Propiedades

IUPAC Name |

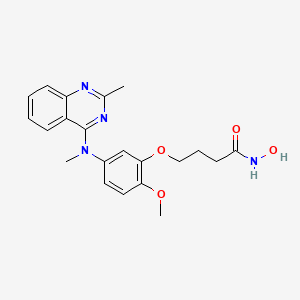

5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURLRACCOCGFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610875.png)

![(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610877.png)

![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)